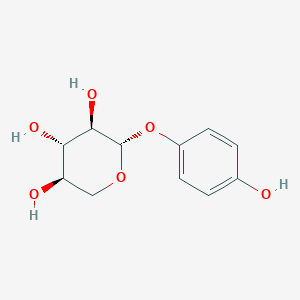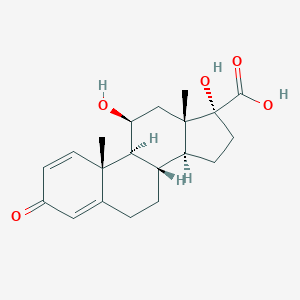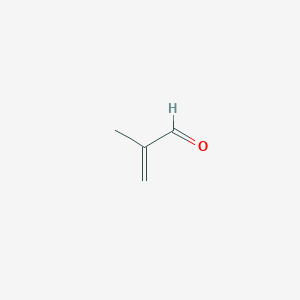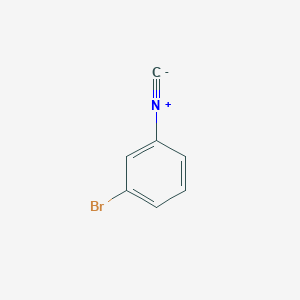
1-Methoxyadamantane
Descripción general
Descripción
1-Methoxyadamantane is a chemical compound with the molecular formula C11H18O . It has a molecular weight of 166.2600 . It is also known by other names such as 1-Adamantyl methyl ether and 1-Methoxyadamantan . It is considered a building block with virucidal activity .
Molecular Structure Analysis
The molecular structure of 1-Methoxyadamantane can be represented by the InChI string: InChI=1S/C11H18O/c1-12-11-5-8-2-9(6-11)4-10(3-8)7-11/h8-10H,2-7H2,1H3 . This structure is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
1-Methoxyadamantane has a molecular weight of 166.2600 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed .Relevant Papers One relevant paper is “Generation and Reactions of 2- (1-Adamantyl)adamantene. Rearrangement to 3- (1-Adamantyl)-4-protoadamantylidene” published in the Bulletin of the Chemical Society of Japan . This paper discusses the generation and reactions of adamantane derivatives, which may provide insights into the behavior of 1-Methoxyadamantane.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
1-Methoxyadamantane is synthesized and used in various chemical reactions. For instance, novel 1,3-dehydroadamantanes with phenyl or alkoxyl substituents undergo ring-opening reactions with acetic acid or methanol under acidic conditions, forming various 1-acetoxyadamantanes or 1-methoxyadamantanes. These compounds, like 1-butyl-3-methoxy-5-phenyladamantane, show high reactivity and possess stereogenic centers, indicating their potential in creating diverse chemical structures (Inomata et al., 2013).
Synthesis from Adamantyl and Diadamantyl Halides
1-Methoxyadamantane has been prepared by reacting adamantyl and diadamantyl halides with dimethyl carbonate in the presence of zeolite catalysts. This process represents an efficient method for the selective synthesis of methoxyadamantanoids, highlighting the substance's importance in organic synthesis (Khusnutdinov et al., 2018).
Pharmaceutical Research
In pharmaceutical research, compounds related to 1-methoxyadamantane are explored for their potential therapeutic applications. For example, 3-Methoxybenzamide, a derivative, has been studied for its ability to inhibit the bacterial cell division protein FtsZ, leading to the development of potent antistaphylococcal compounds with improved pharmaceutical properties (Haydon et al., 2010).
Environmental Applications
1-Methoxyadamantane derivatives are also explored in environmental applications. A study utilized a novel, environmentally friendly fluorinated solvent to replace n-hexane in normal-phase high-performance liquid chromatography (HPLC) applications, demonstrating unique selectivity in chiral HPLC applications (Kagan, 2001).
Catalysis and CO2 Reduction
The substance is also relevant in catalysis, particularly in CO2 reduction. An iron-catalyzed reduction of CO2 into methylene, forming C-N, C-O, and C-C bonds, has been reported. In this process, methoxyborane is produced, depending on the hydroborane used, demonstrating 1-methoxyadamantane's role in innovative catalytic processes (Jin et al., 2015).
Propiedades
IUPAC Name |
1-methoxyadamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O/c1-12-11-5-8-2-9(6-11)4-10(3-8)7-11/h8-10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBPHZFRABGLFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC12CC3CC(C1)CC(C3)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methoxyadamantane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol](/img/structure/B123479.png)




![4-[4-[4-[[(2R,4S)-2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]aniline](/img/structure/B123486.png)


![6-Acetylpyrrolo[1,2-a]pyrazine](/img/structure/B123494.png)
